(S)-1-(2-methylphenyl)pentylamine

Chiral resolution Enantiomeric purity Stereochemistry

Procurement of the non-stereochemically defined racemate (CAS 135921-90-3) introduces a confounding 1:1 enantiomer mixture in chiral biological environments. This (S)-enantiomer (CAS 1213127-49-1), with a defined α-carbon configuration, ensures unambiguous SAR interpretation, chiral assay validation, and stereoselective synthetic sequences. - Enantiopure (S)-form with confirmed chromatographic resolvability for chiral HPLC/SFC method development. - 98% purity with batch-specific QC documentation (NMR, HPLC, GC). - Discrete CAS number eliminates ambiguity versus the (R)-enantiomer (CAS 105290-99-1) and racemate.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
Cat. No. B13980303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-methylphenyl)pentylamine
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=CC=C1C)N
InChIInChI=1S/C12H19N/c1-3-4-9-12(13)11-8-6-5-7-10(11)2/h5-8,12H,3-4,9,13H2,1-2H3/t12-/m0/s1
InChIKeyRYBKFDLNGSCSHO-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(2-Methylphenyl)pentylamine: Identity and Physicochemical Profile


(S)-1-(2-Methylphenyl)pentylamine (CAS 1213127-49-1), systematically named (1S)-1-(2-methylphenyl)pentylamine or (S)-1-(o-tolyl)pentan-1-amine, is a chiral primary amine belonging to the α-substituted phenethylamine class . It bears an ortho-methyl substituent on the phenyl ring and an n-butyl group at the benzylic α-carbon, yielding a molecular formula of C₁₂H₁₉N and a molecular weight of 177.29 g/mol . The compound is characterized by predicted physicochemical properties including a density of 0.9±0.1 g/cm³, a boiling point of 266.4±9.0 °C at 760 mmHg, a flash point of 120.0±6.3 °C, and a calculated LogP of 3.49 . The free base racemate, 1-(2-methylphenyl)pentan-1-amine (CAS 135921-90-3), has experimentally determined properties that differ from those of the resolved enantiomers .

Chiral reference standard: Defined (S)-configuration supports enantioselective method development.
SAR probe scaffold: Ortho-methyl substitution pattern differentiates from unsubstituted phenethylamine analogs.
Stereochemical control: Discrete CAS and chromatographic identity versus racemate or (R)-enantiomer.

Why Analogs Cannot Substitute (S)-1-(2-Methylphenyl)pentylamine


This compound possesses a single stereogenic center at the α-carbon, yielding two discrete enantiomers—the (S)-form (CAS 1213127-49-1) and the (R)-form (CAS 105290-99-1)—each with distinct absolute configurations [C@H vs. C@@H] and divergent three-dimensional pharmacophore topologies [REFS-1, REFS-2]. In chiral biological environments, enantiomers routinely exhibit quantitatively and sometimes qualitatively different molecular recognition at receptors, transporters, and enzymes; therefore, the (S)- and (R)-enantiomers cannot be treated as interchangeable surrogates in any assay, SAR campaign, or synthetic application. Furthermore, the ortho-methyl substituent differentiates this scaffold from the unsubstituted 1-phenylpentylamine (CAS 61501-03-9) by altering both steric and electronic properties at the aromatic ring. Procurement of the non-stereochemically defined racemate (CAS 135921-90-3) introduces an uncontrolled 1:1 mixture of enantiomers, which can yield confounding or non-interpretable biological results.

Target
(S)-Enantiomer: Defined absolute configuration; discrete CAS 1213127-49-1.
Substitute risk
(R)-Enantiomer or racemate may produce divergent molecular recognition and cannot be assumed equivalent in chiral assays.
Target
Resolved (S)-enantiomer, nominal 98% purity with batch QC documentation.
Substitute risk
Racemate introduces an uncontrolled 1:1 enantiomer mixture; stereochemical ambiguity may confound biological interpretation.
Target
Ortho-methyl substitution on phenyl ring defines steric and electronic properties.
Substitute risk
Unsubstituted 1-phenylpentylamine lacks the ortho-methyl group; physicochemical profile and potential biological activity may shift.

Quantitative Evidence: (S)-1-(2-Methylphenyl)pentylamine vs. Analogs


Absolute Configuration: (S) vs. (R) Enantiomer

The (S)-enantiomer (CAS 1213127-49-1) and (R)-enantiomer (CAS 105290-99-1) are distinguished by their opposite absolute configuration at the α-carbon, encoded in the SMILES notation as N[C@H](C1=CC=CC=C1C)CCCC for the (S)-form versus CCCC[C@H](C1=CC=CC=C1C)N for the (R)-form [REFS-1, REFS-2]. Both are commercially available at a nominal purity of 98%, with batch-specific quality control documentation (NMR, HPLC, GC) available upon request [REFS-1, REFS-2]. The two enantiomers bear distinct CAS registry numbers and are chromatographically separable on chiral stationary phases, confirming their discrete chemical identities. No primary literature provides head-to-head quantitative pharmacological data for the two enantiomers; therefore, any differential biological activity must be experimentally determined. The availability of both enantiomers as individually certified reference materials supports chiral method development, enantioselective synthesis, and stereochemistry–activity relationship studies.

Absolute configuration
Data to verify
(S): CAS 1213127-49-1, N[C@H] configuration; (R): CAS 105290-99-1, C@@H configuration. Both 98% nominal purity, chromatographically separable.
Enantiomer-attribution review.
No head-to-head pharmacological data reported; differential activity must be experimentally determined.
Chiral resolution Enantiomeric purity Stereochemistry Absolute configuration

Physicochemical Properties: (S) Enantiomer vs. Racemate

The (S)-enantiomer (CAS 1213127-49-1) has predicted physicochemical properties including a density of 0.9±0.1 g/cm³ and a boiling point of 266.4±9.0 °C at 760 mmHg . In contrast, the non-stereochemically defined racemate 1-(2-methylphenyl)pentan-1-amine (CAS 135921-90-3) has experimentally measured properties: density 0.9256 g/cm³, boiling point 83–85 °C (at 3 Torr reduced pressure), and a predicted pKa of 9.52±0.10 . The boiling point cannot be directly compared due to the different pressure conditions (760 mmHg vs. 3 Torr). However, the distinct experimental density of the racemate (0.9256 g/cm³) versus the predicted density range of the enantiomer (0.9±0.1 g/cm³) highlights that the racemate and the resolved enantiomer are physically distinct materials with different intermolecular packing in the condensed phase. The racemate also carries a different CAS registry number (135921-90-3) and is supplied at a standard purity of 95% by at least one vendor, compared to 98% for the (S)-enantiomer from a different vendor [REFS-1, REFS-2].

Physicochemical: racemate vs. enantiomer
Class-level inference
(S)-enantiomer predicted density 0.9±0.1 g/cm³; racemate experimental density 0.9256 g/cm³. Different measurement contexts limit direct comparison.
Physical form may influence handling and formulation.
Predicted vs. experimental values; verify for specific application.
Physicochemical characterization Enantiomer vs. racemate Density Boiling point

Ortho-Methyl Substitution vs. Unsubstituted Analog

The ortho-methyl substituent on the phenyl ring of (S)-1-(2-methylphenyl)pentylamine (MW 177.29, predicted LogP 3.49, predicted bp 266.4±9.0 °C at 760 mmHg) differentiates it from the unsubstituted analog 1-phenylpentylamine (CAS 61501-03-9, MW 163.26, density 0.927 g/cm³, bp 243.225 °C at 760 mmHg) . The ortho-methyl group increases the molecular weight by 14.03 g/mol (+8.6%), raises the predicted boiling point by approximately 23 °C, and enhances lipophilicity (estimated ΔLogP ≈ +0.5). The methyl group at the ortho position introduces steric hindrance that restricts rotational freedom of the phenyl ring and alters the spatial orientation of the amine pharmacophore relative to the aromatic plane. In the broader phenethylamine class, ortho-substitution has been shown to modulate affinity at monoamine transporters and trace amine-associated receptors (TAARs), though no direct quantitative data exist for this specific compound [1].

Ortho-methyl substitution effect
Class-level inference
MW +14.03 g/mol vs. unsubstituted analog. Predicted LogP increase ~+0.5 units. Boiling point increase ~23 °C (predicted).
Supports scaffold differentiation review.
Class-level SAR context for phenethylamines; direct data for this compound unavailable.
Structure–activity relationship Ortho-substitution Lipophilicity Steric effect

Purity Specifications: (S) vs. Racemate

The (S)-enantiomer (CAS 1213127-49-1) is offered at a nominal purity of 98% by Leyan (Shanghai HaoHong Biomedical Technology), with batch-specific QC documentation including NMR, HPLC, and GC analyses available to purchasers . The racemic mixture 1-(2-methylphenyl)pentan-1-amine (CAS 135921-90-3) is supplied at a standard purity of 95% by Bidepharm, also with QC documentation . The 3-percentage-point purity differential, while modest, may be significant for applications requiring high chemical fidelity such as analytical reference standards, enzymatic assays, or crystallization experiments. Critically, the racemate provides no stereochemical specification and thus represents an undefined 1:1 mixture of enantiomers, whereas the (S)-enantiomer product offers a defined stereochemical identity. Note that these purity figures originate from different vendors and are not from a single controlled comparative study.

Purity specification
Specification review
(S)-enantiomer: 98% nominal (Leyan). Racemate: 95% nominal (Bidepharm). Different vendors, not a controlled inter-laboratory comparison.
Stereochemical definition is the critical differentiator.
Batch-specific QC documentation available from respective suppliers.
Purity specification Quality control Procurement Batch analysis

Application Scenarios: (S)-1-(2-Methylphenyl)pentylamine


Chiral Chromatography & Enantiomeric Purity Validation

The (S)-enantiomer (CAS 1213127-49-1) and its (R)-counterpart (CAS 105290-99-1) are individually available at 98% purity with discrete CAS numbers, making them suitable as reference standards for developing chiral HPLC or SFC methods to resolve and quantify enantiomeric excess in synthetic or biological samples. The confirmed chromatographic resolvability of the two enantiomers supports their use in validated analytical protocols for enantiomeric purity determination .

SAR Studies of Ortho-Substituted Phenethylamines

The ortho-methyl substitution on the phenyl ring differentiates this scaffold from unsubstituted 1-phenylpentylamine by +14.03 g/mol molecular weight and an estimated +~0.5 LogP unit increase in lipophilicity . This compound can serve as a defined probe in SAR campaigns investigating the impact of ortho-substitution on monoamine transporter affinity, receptor binding, or metabolic stability within the phenethylamine class. The availability of both enantiomers further enables systematic evaluation of stereochemical effects on biological activity .

Chiral Building Block for Asymmetric Synthesis

As a primary chiral amine with a well-defined (S)-configuration at the benzylic carbon, this compound can function as a chiral building block or intermediate in the enantioselective synthesis of more complex structures such as N-substituted amides, sulfonamides, ureas, or heterocyclic derivatives . The 98% purity specification and availability of batch-specific QC documentation (NMR, HPLC, GC) provide the chemical fidelity needed for multi-step synthetic sequences .

Pharmacological Probe for Monoamine Transporters & TAAR

Although no direct quantitative pharmacological data are available for this specific compound in the peer-reviewed primary literature, the broader phenethylamine class is well-established to interact with dopamine, norepinephrine, and serotonin transporters as well as trace amine-associated receptors . The (S)-enantiomer, by virtue of its defined stereochemistry and ortho-methyl substitution pattern, represents a rationally selected candidate for de novo pharmacological profiling studies aimed at identifying novel transporter ligands or TAAR modulators with stereospecific activity profiles .

Application
Selection Property
Validation Focus
Chiral chromatography method development
Enantiomeric purity and chromatographic resolvability
Enantiomer-attribution review
Ortho-substituted phenethylamine SAR studies
Ortho-methyl steric and lipophilic profile
Scaffold differentiation from unsubstituted analog
Chiral building block for asymmetric synthesis
Defined (S)-configuration and 98% nominal purity
Stereochemical-control context
Monoamine transporter / TAAR pharmacological profiling
Stereochemically defined ortho-methyl phenethylamine probe
Assay-response context; data to verify
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